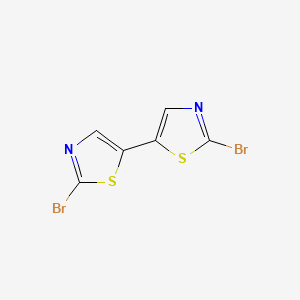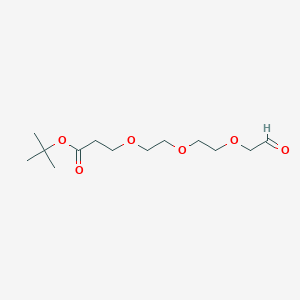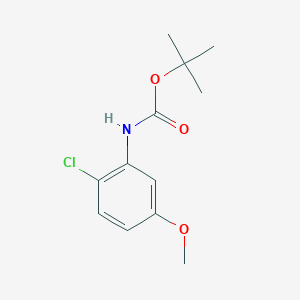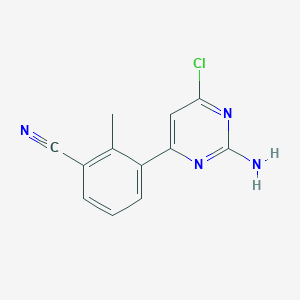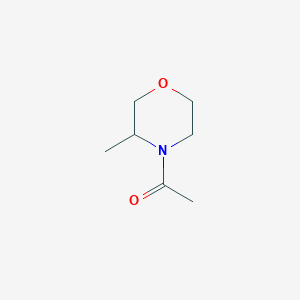
1-(3-Methylmorpholin-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methylmorpholin-4-yl)ethanone is an organic compound with the molecular formula C7H13NO2 It is a derivative of morpholine, a heterocyclic amine, and features a methyl group attached to the nitrogen atom of the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Methylmorpholin-4-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-methylmorpholine with acetic anhydride under controlled conditions. The reaction typically proceeds as follows: [ \text{3-Methylmorpholine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
1-(3-Methylmorpholin-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
1-(3-Methylmorpholin-4-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Methylmorpholin-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
類似化合物との比較
1-(3-Methylmorpholin-4-yl)ethanone can be compared with other similar compounds, such as:
2-(3-Methylmorpholin-4-yl)-1-(3H-thiophen-2-yl)ethanone: This compound features a thiophene ring instead of the ethanone group, leading to different chemical and biological properties.
1-(3-Methylmorpholin-4-yl)propanone: Similar structure but with an additional carbon in the alkyl chain, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
1-(3-methylmorpholin-4-yl)ethanone |
InChI |
InChI=1S/C7H13NO2/c1-6-5-10-4-3-8(6)7(2)9/h6H,3-5H2,1-2H3 |
InChIキー |
ILNIRFDLPDPUTQ-UHFFFAOYSA-N |
正規SMILES |
CC1COCCN1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)
![[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13914346.png)
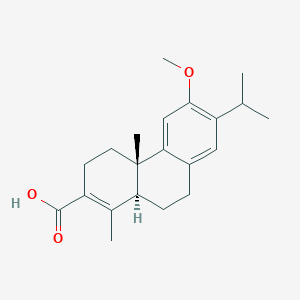

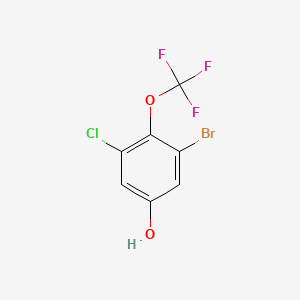
![tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13914376.png)
![ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914381.png)
